2-(2-ピリジル)ベンゾイミダゾール

概要

説明

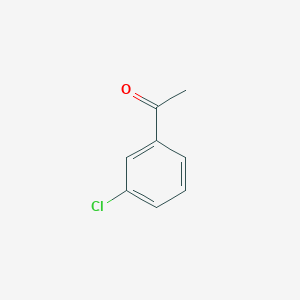

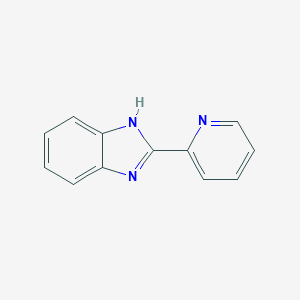

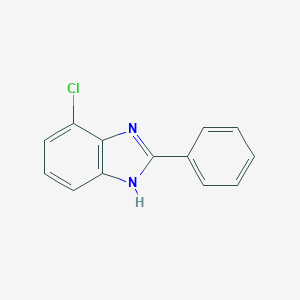

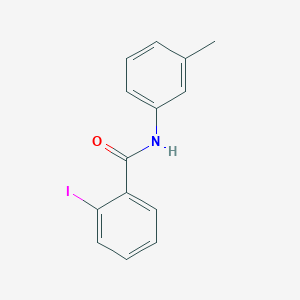

2-(ピリジン-2-イル)-1H-ベンゾ[d]イミダゾールは、ピリジン環とベンゾイミダゾール部分を有する縮合環系を特徴とする複素環式化合物です。 この化合物は、抗菌性、抗ウイルス性、抗がん性など、潜在的な生物活性を持つため、医薬品化学において大きな関心を集めています .

2. 製法

合成経路と反応条件

2-(ピリジン-2-イル)-1H-ベンゾ[d]イミダゾールの合成は、通常、2-アミノピリジンとo-フェニレンジアミンを酸性条件下で縮合させることで行われます。 一般的な方法には、ポリリン酸またはオキシ塩化リンなどの脱水剤の存在下で反応物を加熱することが含まれます . この反応は、中間体のシッフ塩基の形成を経て進行し、それが環化して目的のベンゾイミダゾール誘導体になります。

工業生産方法

工業的な設定では、収率と純度を高くするために反応条件を最適化することで、合成をスケールアップすることができます。 反応効率を向上させ、生産時間を短縮するために、連続フロー反応器とマイクロ波支援合成が頻繁に採用されています .

科学的研究の応用

2-(Pyridin-2-yl)-1H-benzo[d]imidazole has diverse applications in scientific research:

作用機序

2-(ピリジン-2-イル)-1H-ベンゾ[d]イミダゾールがその効果を発揮する機序には、特定の分子標的や経路との相互作用が含まれます。

抗菌活性: 細菌酵素を阻害し、細胞壁合成を阻害します。

抗ウイルス活性: ウイルスポリメラーゼを標的にすることで、ウイルス複製を妨げます。

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It has been used as a chelating fluorescent ligand in the synthesis of cobalt (II) complex . This suggests that it may interact with certain enzymes or proteins, possibly through chelation or other types of binding interactions.

Molecular Mechanism

It is known to act as a chelating fluorescent ligand in the synthesis of cobalt (II) complex , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)-1H-benzo[d]imidazole typically involves the condensation of 2-aminopyridine with o-phenylenediamine under acidic conditions. One common method includes heating the reactants in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the desired benzimidazole derivative.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis are often employed to enhance reaction efficiency and reduce production time .

化学反応の分析

反応の種類

2-(ピリジン-2-イル)-1H-ベンゾ[d]イミダゾールは、以下のような様々な化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を用いて酸化され、ヒドロキシル基やカルボニル基などの官能基を導入することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて、ニトロ基やその他の還元可能な官能基を還元することができます。

一般的な試薬と条件

酸化: 酸性または中性媒体中の過マンガン酸カリウム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

置換: 臭素化のためにN-ブロモスクシンイミドなどのハロゲン化剤、および置換反応のためのアミンなどの求核剤。

生成される主な生成物

これらの反応から生成される主な生成物には、ヒドロキシル化、カルボニル化、ハロゲン化誘導体が含まれ、これらは様々な用途のためにさらに官能基化することができます .

4. 科学研究における用途

2-(ピリジン-2-イル)-1H-ベンゾ[d]イミダゾールは、科学研究において様々な用途があります。

類似化合物との比較

類似化合物

2-(ピリジン-2-イル)ピリミジン: 類似の構造をしていますが、ベンゾイミダゾール部分ではなくピリミジン環を持っています。

2-(ピリジン-2-イル)イミダゾール: ベンゾイミダゾール環ではなく、イミダゾール環を持っています。

2-(ピリジン-2-イル)フェナントロ[9,10-d]イミダゾール: フェナントロイミダゾール構造を特徴としています.

独自性

2-(ピリジン-2-イル)-1H-ベンゾ[d]イミダゾールは、その縮合環系により独特の電子特性と立体特性を持っているため、他に類を見ません。 この独自性は、その多様な生物活性に貢献し、創薬や材料科学において貴重な足場となっています .

特性

IUPAC Name |

2-pyridin-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFBMDWHEHETJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150529 | |

| Record name | 2-(2-Pyridyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-68-4 | |

| Record name | 2-(2′-Pyridyl)benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Pyridyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1137-68-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1137-68-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Pyridyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-pyridyl)benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-(2-Pyridyl)benzimidazole often acts as a bidentate chelating ligand, coordinating to metal ions through its two nitrogen atoms. [] This coordination forms stable metal complexes, which can exhibit a range of interesting properties and biological activities. [, , , , ] For example, platinum(II) complexes with PB derivatives have shown promising anticancer activity by binding to DNA and inducing conformational changes. []

A:

- Spectroscopic Data:

A: The stability and material compatibility of PB complexes are influenced by factors such as the metal ion, other ligands present, and the surrounding environment (solvent, pH, temperature). [, , , , ] Some complexes, like certain copper(II) complexes, are water-stable and have been explored for biological applications. [, ] Others, like specific ruthenium(II) complexes, exhibit changes in their luminescence properties based on the pH of the environment, making them useful as sensors. []

A: PB complexes, particularly those incorporating palladium, have been investigated as catalysts for organic reactions like the Mizoroki-Heck reaction. [] The catalytic activity is influenced by the ease of ligand dissociation and the electronic properties of the complex. [] Additionally, a ruthenium complex immobilized on chloromethylated polystyrene exhibited excellent catalytic activity in synthesizing disubstituted ureas through reductive carbonylation reactions. []

A: Computational methods, including density functional theory (DFT) calculations, have been employed to study the electronic structures, optical properties, and reactivity of PB complexes. [, ] These calculations can predict properties like absorption spectra, redox potentials, and CO release profiles, aiding in the design of new materials with tailored properties. [, ]

A: Modifying the PB structure by introducing substituents on the pyridine or benzimidazole rings can significantly impact its coordination behavior and the properties of the resulting complexes. [, , , , ] For instance, introducing electron-donating or -withdrawing groups can alter the electron density at the coordinating nitrogen atoms, influencing the stability and reactivity of metal complexes. [, , ]

A: While PB itself is relatively stable, the stability of its complexes can vary. [, , , ] Strategies to improve the stability, solubility, or bioavailability of PB complexes often involve incorporating them into suitable delivery systems. For instance, encapsulating the complexes in nanoparticles or conjugating them to biocompatible polymers could enhance their delivery to target sites and improve their therapeutic efficacy. []

A: The development and application of PB and its complexes require careful consideration of safety, health, and environmental (SHE) regulations. [] Researchers need to assess the potential toxicity of these compounds, manage waste responsibly, and ensure compliance with relevant guidelines throughout the research and development process. []

A: The PK/PD profiles of PB complexes are an active area of research. Studies have investigated their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their in vivo activity and efficacy. [, , ] These studies are crucial for understanding the therapeutic potential of PB-based drug candidates.

A: Several studies have demonstrated the in vitro and in vivo efficacy of PB complexes, particularly in the context of cancer treatment. For example, platinum(II) complexes with PB derivatives exhibited significant cytotoxicity against various cancer cell lines. [, , ] Additionally, copper(II) complexes showed promising results in reducing tumor cell viability and inducing apoptosis. [, ] In vivo studies using animal models could provide further insights into the therapeutic potential and safety profiles of these complexes. []

A: Research on resistance mechanisms to PB-based compounds is ongoing. Understanding how resistance develops, and its potential relationship to existing resistance mechanisms against other metal-based drugs, is essential for designing more effective therapeutic strategies and overcoming drug resistance. []

A: Assessing the toxicity and safety profile of PB-based compounds is crucial for their potential applications, particularly in biological systems. Studies have investigated their effects on cell viability, DNA damage, and other toxicological parameters. [, , , ]

A: Researchers are exploring targeted drug delivery strategies to enhance the efficacy and reduce the side effects of PB-based therapeutics. [] These strategies include conjugating the complexes to targeting moieties, such as antibodies or peptides, that can specifically recognize and bind to receptors overexpressed on the surface of cancer cells. []

A: While specific biomarkers for PB-based therapies are still under investigation, identifying biomarkers that can predict treatment efficacy, monitor treatment response, and detect potential adverse effects is an important area of research. [] This research could contribute to personalized medicine approaches for optimizing treatment outcomes.

A: Various analytical techniques are employed to characterize and quantify PB and its complexes, including: [, , , , , ]

A: The environmental impact and degradation of PB and its complexes are important considerations, particularly if they are released into the environment. Research on their ecotoxicological effects, persistence, and degradation pathways is crucial for developing strategies to mitigate any negative environmental impact. [, ]

A: The dissolution rate and solubility of PB complexes in different media can significantly impact their bioavailability and efficacy. [] Researchers are investigating strategies to enhance the solubility of these complexes, such as using co-solvents, surfactants, or formulating them as nanoparticles. []

A: Validating analytical methods used to characterize and quantify PB and its complexes is crucial for ensuring the accuracy, precision, and specificity of the results. [] This involves establishing method parameters, determining limits of detection and quantification, and assessing the method's robustness and reproducibility. []

A: Stringent quality control and assurance measures are essential throughout the development, manufacturing, and distribution of PB-based products, especially those intended for pharmaceutical or biomedical applications. [] These measures ensure the consistency, safety, and efficacy of the final product. []

A: Understanding the potential immunogenicity of PB complexes, particularly those intended for therapeutic use, is crucial for predicting and mitigating any adverse immune responses. [] Researchers are investigating strategies to modulate the immunogenicity of these complexes while preserving their therapeutic efficacy. []

A: Interactions between PB complexes and drug transporters can impact their absorption, distribution, and elimination. [] Understanding these interactions can help optimize drug delivery and minimize potential drug-drug interactions. []

A: PB complexes might interact with drug-metabolizing enzymes, potentially affecting the metabolism of other drugs. [] Investigating these interactions and developing strategies to mitigate any adverse effects is crucial for ensuring drug safety and efficacy. []

A: For applications involving biological systems, the biocompatibility and biodegradability of PB-based materials are critical considerations. [] Researchers are investigating the interactions of these materials with cells and tissues to assess their biocompatibility and potential for biodegradation. []

A: Exploring alternative ligands or materials with similar properties to PB-based compounds is an active area of research. [] These alternatives might offer advantages in terms of cost, performance, or environmental impact. []

A: Developing sustainable and environmentally friendly approaches for the recycling and waste management of PB and its derivatives is essential. [] This includes exploring methods for recovering valuable metals from spent catalysts and developing biodegradable alternatives. []

A: A range of research infrastructure and resources are available to support scientists working with PB, including access to specialized equipment, databases, and collaborative networks. [] These resources facilitate efficient research and development in this field. []

A: Research on PB has evolved over several decades, with significant milestones including the discovery of its coordination chemistry, the development of its applications in catalysis and materials science, and the exploration of its biological activities. [] Understanding the historical context provides valuable insights into the evolution of this field and its future directions. []

A: Research on PB spans multiple disciplines, including chemistry, materials science, biology, and medicine. [] This cross-disciplinary nature has led to synergistic advancements, such as the development of new catalysts, sensors, and therapeutic agents. [] Continued collaboration and knowledge sharing across disciplines are crucial for further progress in this field. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B74442.png)